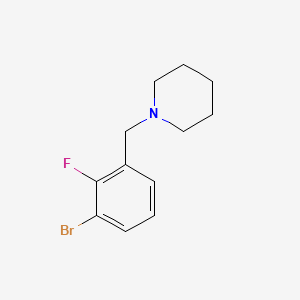

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene is a chemical compound with the molecular formula C12H15BrFN . It is used in industrial applications .

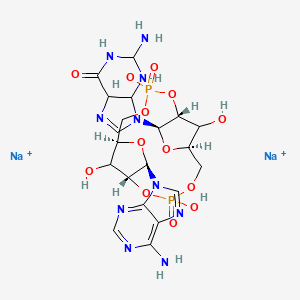

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene consists of a benzene ring with a bromine atom, a fluorine atom, and a piperidinomethyl group attached .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene has a molecular weight of 272.1566032 . Other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

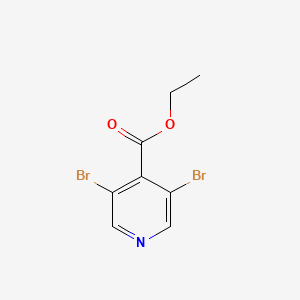

Nucleophilic Aromatic Substitution Reactions

Studies on nucleophilic aromatic substitution reactions involving compounds with similar structural features have shown that these reactions are crucial for creating new chemical bonds and introducing functional groups into aromatic systems. The reaction of piperidine with nitro-aromatic compounds, as described by Pietra and Vitali (1972), provides a quantitative yield of substituted benzene derivatives, highlighting the potential of using such methodologies for synthesizing derivatives of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene for pharmaceutical or material science applications (Pietra & Vitali, 1972).

Synthesis of Biologically Active Compounds

The synthesis of biologically active molecules often involves bromo- and fluoro- substituted benzene rings as key intermediates. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug, indicates the importance of halogenated benzene derivatives in pharmaceutical synthesis (Qiu et al., 2009).

Supramolecular Chemistry

Compounds with benzene cores are pivotal in the development of supramolecular structures due to their ability to engage in π-π interactions and hydrogen bonding. Benzene-1,3,5-tricarboxamide, for example, has been shown to self-assemble into one-dimensional nanometer-sized rod-like structures, underscoring the potential of benzene derivatives in nanotechnology and polymer processing (Cantekin, De Greef, & Palmans, 2012).

Environmental and Health Impact Studies

The environmental and health impacts of benzene derivatives, including those related to occupational exposures and bioremediation of contaminated sites, have been extensively studied. For instance, the bioremediation of monoaromatic pollutants such as benzene in groundwater through in situ methods demonstrates the environmental relevance of understanding the chemical behavior of benzene derivatives (Farhadian et al., 2008).

Fluorescence and Photophysical Studies

The relationship between the structure of fluorescent dyes, including the number of benzene rings and their excitation wavelengths, is crucial for the development of new fluorescent materials. This understanding can aid in the design of fluorescent probes based on benzene derivatives for bioimaging or sensing applications (Wen, 2022).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(3-bromo-2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFAJXZRZYUIJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742737 |

Source

|

| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene | |

CAS RN |

1355246-98-8 |

Source

|

| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)

![(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B593869.png)

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)

![4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline](/img/structure/B593876.png)